molecular formula C62H100O33 B12654104 Diuranthoside C CAS No. 132998-88-0

Diuranthoside C

Cat. No.: B12654104
CAS No.: 132998-88-0
M. Wt: 1373.4 g/mol
InChI Key: LIMAWRXWMAIOLU-DPHQMKTNSA-N
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Description

Diuranthoside C is a steroid glycoside compound derived from the plant Diuranthera major Hemsl. (Anthericaceae). It is a complex molecule with the molecular formula C₆₂H₁₀₀O₃₃ and a molecular weight of 1372. It is known for its unique structure, which includes multiple sugar moieties attached to a steroidal backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diuranthoside C involves the isolation of the compound from the roots of Diuranthera inarticulata. The process typically includes extraction with methanol, followed by purification using silica gel column chromatography. The structure is then confirmed through spectral data and thin-layer chromatography (TLC) with authentic samples .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

Diuranthoside C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diuranthoside C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diuranthoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain fungi and yeast by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Diuranthoside A
  • Diuranthoside B
  • Diuranthoside F
  • Diuranthoside G
  • Chloromaloside A

Uniqueness

Diuranthoside C is unique due to its specific sugar moieties and the arrangement of these sugars on the steroidal backbone.

Properties

CAS No.

132998-88-0

Molecular Formula

C62H100O33

Molecular Weight

1373.4 g/mol

IUPAC Name

(5'S,6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C62H100O33/c1-21-7-10-62(83-19-21)22(2)36-29(95-62)12-27-25-6-5-23-11-24(8-9-60(23,3)26(25)13-35(69)61(27,36)4)84-55-46(79)43(76)50(34(18-67)89-55)91-59-53(94-58-48(81)51(39(72)32(16-65)87-58)92-57-45(78)42(75)38(71)31(15-64)86-57)52(40(73)33(17-66)88-59)93-54-47(80)49(28(68)20-82-54)90-56-44(77)41(74)37(70)30(14-63)85-56/h21-34,36-59,63-68,70-81H,5-20H2,1-4H3/t21-,22-,23-,24-,25?,26?,27?,28+,29?,30+,31+,32+,33+,34+,36?,37+,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,53+,54-,55+,56-,57-,58-,59-,60-,61+,62+/m0/s1

InChI Key

LIMAWRXWMAIOLU-DPHQMKTNSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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